molecular formula C20H16FNO4 B11487502 1-(3-fluorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-fluorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11487502
M. Wt: 353.3 g/mol
InChI Key: OUYZXZWASXGYAN-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the furo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Influence on biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-FLUOROPHENYL)-4-(4-HYDROXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
  • 1-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Uniqueness

1-(3-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H16FNO4

Molecular Weight

353.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-(4-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H16FNO4/c1-25-15-7-5-12(6-8-15)16-10-18(23)22(14-4-2-3-13(21)9-14)17-11-26-20(24)19(16)17/h2-9,16H,10-11H2,1H3

InChI Key

OUYZXZWASXGYAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)F

Origin of Product

United States

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